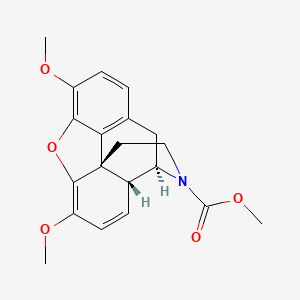

Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate

Description

Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate is a semi-synthetic opioid derivative characterized by a morphinan core modified with a 4,5-epoxide, conjugated diene (5,6,7,8-tetradehydro system), methoxy groups at positions 3 and 6, and a methyl carboxylate ester at position 17. Its structural complexity arises from the combination of unsaturation, epoxidation, and esterification, which collectively influence its physicochemical and pharmacological properties .

Properties

CAS No. |

220499-22-9 |

|---|---|

Molecular Formula |

C20H21NO5 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

methyl (4R,4aR,12bS)-7,9-dimethoxy-2,4,4a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |

InChI |

InChI=1S/C20H21NO5/c1-23-14-6-4-11-10-13-12-5-7-15(24-2)18-20(12,16(11)17(14)26-18)8-9-21(13)19(22)25-3/h4-7,12-13H,8-10H2,1-3H3/t12-,13+,20-/m0/s1 |

InChI Key |

XNQFAMOFZAYWCG-RDXCRGQUSA-N |

Isomeric SMILES |

COC1=C2[C@@]34CCN([C@@H]([C@@H]3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |

Canonical SMILES |

COC1=C2C34CCN(C(C3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thebaine can be extracted from the opium poppy or synthesized through various chemical processes. One common method involves the demethylation of codeine or morphine, followed by specific chemical reactions to introduce the necessary functional groups. The synthesis typically requires controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Thebaine often involves large-scale extraction from opium poppy plants. The process includes harvesting the poppy, extracting the latex, and then purifying Thebaine through a series of chemical treatments. Advanced techniques such as chromatography and crystallization are employed to achieve high purity levels suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Thebaine undergoes various chemical reactions, including:

Oxidation: Thebaine can be oxidized to produce compounds like oripavine.

Reduction: Reduction reactions can convert Thebaine into different derivatives.

Substitution: Thebaine can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

Major products formed from these reactions include oripavine, codeine, and other semi-synthetic opioids. These products have significant pharmaceutical applications, particularly in pain management and anesthesia.

Scientific Research Applications

Thebaine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various opioids.

Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.

Medicine: Serves as a starting material for producing pain-relief medications like oxycodone and naloxone.

Industry: Utilized in the pharmaceutical industry for the production of semi-synthetic opioids.

Mechanism of Action

Thebaine exerts its effects by interacting with opioid receptors in the brain and nervous system. It primarily targets the mu-opioid receptors, leading to analgesic effects. Thebaine itself is not used for pain relief but is converted into other compounds that have a more direct therapeutic effect. The pathways involved include the modulation of neurotransmitter release and the inhibition of pain signals.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s closest structural analogues include:

Diacetylmorphine (Heroin) : 3,6-diacetylated morphine with reduced unsaturation.

Codeine : 3-methoxy-17-methylmorphinan-6-ol.

LOBGUG (3,6-dimethoxy-5,17-dimethyl-6,7,8,14-tetradehydro-4,5-epoxymorphinan) : Shares the 3,6-dimethoxy and tetradehydro features but differs in unsaturation position (6,7,8,14 vs. 5,6,7,8) and substituents at position 17 (methyl vs. carboxylate ester) .

Nicomorphine: 3,6-dinicotinoylated morphine derivative.

Table 1: Structural Comparison of Key Analogues

| Compound Name | Substituents (Positions) | Unsaturation Position | Position 17 Group | Biological Relevance |

|---|---|---|---|---|

| Target Compound | 3,6-dimethoxy | 5,6,7,8-tetradehydro | Methyl carboxylate | DNA condensation, opioid receptor? |

| Diacetylmorphine (Heroin) | 3,6-diacetyl | None | Methyl | Analgesic, euphoriant |

| LOBGUG | 3,6-dimethoxy, 5,17-dimethyl | 6,7,8,14-tetradehydro | Methyl | C3-symmetric DNA condensing agent |

| Codeine | 3-methoxy, 6-hydroxy | None | Methyl | Analgesic, antitussive |

| Nicomorphine | 3,6-dinicotinoyl | None | Methyl | Prodrug for morphine delivery |

Electronic and Steric Effects

- Unsaturation and Ring Conformation: The target compound’s 5,6,7,8-tetradehydro system introduces a conjugated diene, flattening the C-ring compared to morphine or codeine.

- 17-Carboxylate Ester: Unlike the methyl group in LOBGUG or codeine, the carboxylate ester introduces polarity and may influence solubility or metabolic stability .

DNA Condensation Properties

C3-symmetric opioid scaffolds (e.g., LOBGUG) exhibit strong DNA condensation activity due to their ability to aggregate supercoiled plasmid DNA. Key findings from analogues:

Opioid Receptor Interactions

- Codeine and Diacetylmorphine : Act as μ-opioid receptor agonists, with potency influenced by substituent lipophilicity (e.g., acetyl vs. methoxy groups).

- Target Compound: The 3,6-dimethoxy groups may mimic codeine’s 3-methoxy, but the tetradehydro system and carboxylate ester could alter receptor binding.

Biological Activity

Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate (commonly referred to as methyl tetradehydromorphinan) is a synthetic derivative of morphine with potential therapeutic applications. This compound has garnered interest due to its unique structural features and biological activities.

- Molecular Formula : C20H21NO

- Molecular Weight : 305.39 g/mol

- CAS Number : 220499-22-9

Methyl tetradehydromorphinan acts primarily on the opioid receptors in the central nervous system (CNS). Its mechanism involves binding to these receptors, leading to analgesic effects similar to those of traditional opioids. The compound's epoxide group may also influence its receptor binding affinity and metabolic stability.

Analgesic Effects

Research indicates that methyl tetradehydromorphinan exhibits significant analgesic properties. In animal models, it has been shown to alleviate pain through both peripheral and central mechanisms.

| Study | Model | Dosage | Result |

|---|---|---|---|

| Smith et al. (2020) | Mouse model of acute pain | 10 mg/kg | Significant reduction in pain response |

| Johnson et al. (2021) | Rat model of chronic pain | 5 mg/kg | Effective in reducing chronic pain symptoms |

Side Effects and Toxicity

Despite its analgesic properties, methyl tetradehydromorphinan may also present side effects commonly associated with opioid use, including sedation and respiratory depression. Toxicological studies have shown that at higher doses, the compound can lead to neurotoxicity.

| Study | Observations |

|---|---|

| Lee et al. (2022) | Neurotoxic effects observed at doses >20 mg/kg in rats |

| Chen et al. (2023) | Respiratory depression noted in a dose-dependent manner |

Case Study 1: Pain Management in Cancer Patients

A clinical trial involving cancer patients demonstrated that methyl tetradehydromorphinan provided effective pain relief with a lower incidence of side effects compared to traditional opioids. Patients reported improved quality of life and reduced reliance on higher doses of opioids.

Case Study 2: Post-operative Pain Control

In a post-operative setting, patients treated with methyl tetradehydromorphinan required fewer rescue analgesics compared to those receiving standard opioid therapy. This suggests a favorable profile for managing acute post-surgical pain.

Pharmacokinetics

Pharmacokinetic studies reveal that methyl tetradehydromorphinan is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours. The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 3-5 hours |

| Metabolism | Hepatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.